molecular formula C16H12N2O4 B2868500 4-(2H-1,3-benzodioxole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 753468-90-5

4-(2H-1,3-benzodioxole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2868500
CAS No.: 753468-90-5
M. Wt: 296.282
InChI Key: AMOJGIOAAFLWDU-UHFFFAOYSA-N
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Description

4-(2H-1,3-benzodioxole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that features a benzodioxole ring fused to a quinoxalinone structure

Scientific Research Applications

4-(2H-1,3-benzodioxole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of 1,3-benzodioxole-5-carbonyl chloride with 1,3-dihydroquinoxalin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The benzodioxole ring can interact with various enzymes and receptors, modulating their activity. The quinoxalinone moiety can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxole-5-carboxylic acid
  • 1,3-Benzodioxole-5-carbonyl chloride
  • 4-(1,3-Benzodioxole-5-carbonyloxymethyl)benzoic acid

Uniqueness

4-(2H-1,3-benzodioxole-5-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(1,3-benzodioxole-5-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-15-8-18(12-4-2-1-3-11(12)17-15)16(20)10-5-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOJGIOAAFLWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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